molecular formula C22H18O4 B14269568 Methyl (pyren-1-yl)methyl methylpropanedioate CAS No. 138008-87-4

Methyl (pyren-1-yl)methyl methylpropanedioate

Cat. No.: B14269568
CAS No.: 138008-87-4
M. Wt: 346.4 g/mol
InChI Key: PBLSIWJHJOCVHV-UHFFFAOYSA-N
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Description

Methyl (pyren-1-yl)methyl methylpropanedioate is a chemical compound that features a pyrene moiety attached to a methylpropanedioate group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, making this compound valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (pyren-1-yl)methyl methylpropanedioate typically involves the reaction of pyrene with methylpropanedioate under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where pyrene is reacted with methylpropanedioate in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. For instance, using a flow system with a packed column and a suitable catalyst can facilitate the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (pyren-1-yl)methyl methylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrenequinones

    Reduction: Alcohol derivatives of the ester groups

    Substitution: Halogenated or nitrated pyrene derivatives

Mechanism of Action

The mechanism of action of Methyl (pyren-1-yl)methyl methylpropanedioate involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions are crucial for its role in molecular recognition and binding in biological systems . The pyrene moiety’s ability to participate in charge transfer and fluorescence makes it valuable for imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (pyren-1-yl)methyl methylpropanedioate stands out due to its combination of the pyrene moiety with the methylpropanedioate group, providing unique reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a versatile compound .

Properties

CAS No.

138008-87-4

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

1-O-methyl 3-O-(pyren-1-ylmethyl) 2-methylpropanedioate

InChI

InChI=1S/C22H18O4/c1-13(21(23)25-2)22(24)26-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11,13H,12H2,1-2H3

InChI Key

PBLSIWJHJOCVHV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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